Yadanzioside P

Description

Propriétés

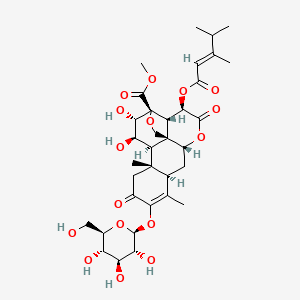

Formule moléculaire |

C34H46O16 |

|---|---|

Poids moléculaire |

710.7 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C34H46O16/c1-12(2)13(3)7-19(37)49-25-27-33-11-46-34(27,31(44)45-6)28(42)23(41)26(33)32(5)9-16(36)24(14(4)15(32)8-18(33)48-29(25)43)50-30-22(40)21(39)20(38)17(10-35)47-30/h7,12,15,17-18,20-23,25-28,30,35,38-42H,8-11H2,1-6H3/b13-7+/t15-,17+,18+,20+,21-,22+,23+,25+,26+,27+,28-,30-,32-,33+,34-/m0/s1 |

Clé InChI |

OWJYNFLAIMDDLT-BUWCNATISA-N |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

SMILES isomérique |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Synonymes |

3-0-(glucopyranosyl)bruceantin bruceantinoside B yadanzioside P |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Yadanzioside P: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Yadanzioside P is limited in publicly available scientific literature. This guide provides a comprehensive overview of the mechanistic pathways of structurally related quassinoids, primarily Brusatol and Bruceine D, isolated from the same plant source, Brucea javanica. The information presented herein is intended to infer the probable mechanism of action of this compound and to serve as a foundational resource for future research.

Introduction

This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenoids derived from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids have garnered significant scientific interest due to their potent and diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties. While this compound itself has not been extensively studied, its chemical analogs, Brusatol and Bruceine D, have been the subject of numerous investigations, providing a robust framework for understanding the likely biological activities of this class of compounds. This technical guide synthesizes the current knowledge on the mechanisms of action of these related quassinoids, offering insights into the potential therapeutic applications of this compound.

Core Mechanisms of Action: A Multi-targeted Approach

The anti-neoplastic and anti-inflammatory effects of quassinoids like Brusatol and Bruceine D stem from their ability to modulate multiple critical cellular signaling pathways. This multi-targeted approach is a hallmark of their potent biological activity. The primary pathways affected include STAT3, NF-κB, and Nrf2, all of which are pivotal in cancer cell proliferation, survival, inflammation, and stress response. A significant consequence of the modulation of these pathways is the induction of apoptosis, or programmed cell death, in malignant cells.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor progression. Brusatol has been identified as a potent inhibitor of the STAT3 signaling cascade.

Mechanism:

-

Inhibition of Upstream Kinases: Brusatol abrogates the activation of STAT3 by inhibiting the phosphorylation of upstream kinases, including Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Src.[1][2]

-

Reduced Nuclear Translocation: By preventing phosphorylation, Brusatol reduces the levels of nuclear STAT3 and curtails its DNA binding ability.[1]

-

Downregulation of Target Genes: The inhibition of STAT3 activity leads to the downregulation of various anti-apoptotic and pro-proliferative genes, such as Bcl-2, Bcl-xL, and survivin.[1]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that promotes inflammation, cell survival, and proliferation, and is often dysregulated in cancer. Certain quassinoids from Brucea javanica have been shown to inhibit the NF-κB pathway.

Mechanism:

-

Inhibition of IκBα Degradation: The canonical NF-κB pathway is held in check by the inhibitor of κB (IκBα). Some quassinoids prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.

-

ROS Amplification: Some compounds, in addition to inhibiting NF-κB, can amplify intracellular Reactive Oxygen Species (ROS), which can have dual roles in either promoting or inhibiting cancer cell survival depending on the context.[3]

Inhibition of the Nrf2-Mediated Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While Nrf2 is protective in normal cells, in cancer cells, its activation can confer resistance to chemotherapy. Brusatol is a well-characterized inhibitor of the Nrf2 pathway.

Mechanism:

-

Post-transcriptional Depletion of Nrf2: Brusatol causes a rapid and transient depletion of the Nrf2 protein through a post-transcriptional mechanism.

-

Increased Oxidative Stress: By inhibiting Nrf2, Brusatol prevents the expression of downstream antioxidant enzymes, leading to an accumulation of ROS. This increase in oxidative stress can trigger apoptosis in cancer cells.

-

Sensitization to Chemotherapy: Inhibition of the Nrf2-mediated defense mechanism by Brusatol can sensitize cancer cells to conventional chemotherapeutic agents.

Induction of Apoptosis

A convergent outcome of the effects of Brusatol and Bruceine D on the aforementioned signaling pathways is the induction of apoptosis, primarily through the mitochondrial (intrinsic) pathway.

Mechanism:

-

Regulation of Bcl-2 Family Proteins: These quassinoids alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to increased mitochondrial outer membrane permeabilization.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7.

-

PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Brusatol and Bruceine D in various cancer cell lines. This data provides a quantitative measure of their potent cytotoxic effects.

Table 1: IC50 Values of Brusatol in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Head and Neck | LN686 | < 20 | |

| Head and Neck | Tu167 | < 20 | |

| Head and Neck | JMAR | < 20 | |

| Head and Neck | FaDu | < 20 | |

| Head and Neck | UMSCC47 | 21-38 | |

| Head and Neck | HN-9 | 21-38 | |

| Head and Neck | UD SCC2 | 21-38 | |

| Head and Neck | YD-10B | 21-38 | |

| Leukemia | NB4 | 30 | |

| Leukemia | BV173 | 10 | |

| Leukemia | SUPB13 | 40 | |

| Breast Cancer | MCF-7 | 80 | |

| Colon Cancer | HCT116 | > 15 | |

| Colon Cancer | CT26 | 373 |

Table 2: IC50 Values of Bruceine D in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 9.5 ± 7.7 | |

| Breast Cancer | Hs 578T | 0.71 ± 0.05 | |

| Bladder Cancer | T24 | 7.65 ± 1.2 (µg/mL) | |

| Non-small cell lung cancer | H460 | 0.5 | |

| Non-small cell lung cancer | A549 | 0.6 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of quassinoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Brusatol, Bruceine D) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Yadanzioside P: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a quassinoid glycoside first identified in Brucea javanica (L.) Merr., has demonstrated notable antileukemic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and insights into its potential mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine for treating various ailments, including cancer.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, with quassinoids being a prominent class. Quassinoids are structurally complex, degraded triterpenoids known for their potent biological activities, including antitumor effects.

This compound was first reported as a new antileukemic quassinoid glycoside in 1986.[1] Its discovery has spurred further interest in the therapeutic potential of related compounds from Brucea species. This document synthesizes the available scientific literature to provide a detailed technical account of this compound.

Discovery and Isolation of this compound

The initial discovery and subsequent isolation of this compound have been primarily documented from the seeds of Brucea javanica and the related species Brucea antidysenterica. The general workflow for its isolation is outlined below.

Experimental Workflow

The isolation of this compound from Brucea javanica seeds involves a multi-step process of extraction and chromatographic purification.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of quassinoid glycosides from Brucea species.

Protocol 1: Extraction

-

Plant Material Preparation: Air-dry the seeds of Brucea javanica and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered seeds with methanol (MeOH) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Solvent Partitioning

-

Suspension: Suspend the crude methanolic extract in water.

-

Sequential Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Collect the respective solvent layers and concentrate them to yield different fractions. The butanol-soluble fraction is often enriched with quassinoid glycosides.

Protocol 3: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the n-BuOH fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically using a chloroform-methanol or ethyl acetate-methanol solvent system.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to a complex quassinoid aglycone and a glucose moiety. |

| ¹³C NMR | Resonances confirming the presence of a picrasane-type triterpene skeleton and a glucopyranosyl unit. |

| Mass Spec. | Provides the molecular weight and fragmentation pattern consistent with the proposed structure. |

Specific chemical shift values for ¹H and ¹³C NMR are crucial for structural confirmation and are typically reported in primary research articles.

Quantitative Data

| Parameter | Value | Method |

| Yield | Varies depending on the source material and isolation procedure. | Gravimetric analysis |

| Purity | >95% (typically achieved by HPLC) | HPLC with UV detection |

Biological Activity: Antileukemic Effects

This compound has been reported to exhibit significant antileukemic activity.[1] Studies on related quassinoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

In Vitro Activity

Potential Signaling Pathways

The precise molecular mechanism of this compound's antileukemic action is an area of ongoing research. However, studies on other quassinoids suggest potential involvement of key signaling pathways that regulate cell survival and apoptosis.

Caption: Potential signaling pathways modulated by quassinoids.

Quassinoids have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways, and modulate the MAPK pathway, ultimately leading to the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound stands out as a promising natural product with demonstrated antileukemic activity. The detailed methodologies for its isolation provided in this guide offer a foundation for researchers to obtain this compound for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs for potential therapeutic applications in leukemia and other cancers.

References

The Putative Biosynthesis of Yadanzioside P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a naturally occurring triterpenoid (B12794562) glycoside isolated from the seeds of Brucea javanica, has garnered significant interest for its potent antitumor and antileukemic properties.[] Understanding its biosynthesis is paramount for developing sustainable production methods, including metabolic engineering and synthetic biology approaches, to ensure a stable supply for research and potential therapeutic applications. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid biosynthesis. While specific enzymatic steps for this compound are yet to be fully elucidated, this document outlines the likely sequence of reactions, key enzyme families involved, and relevant experimental methodologies for pathway characterization.

Introduction: The Terpenoid Origin of this compound

Terpenoids are a vast and structurally diverse class of natural products derived from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2][3] The biosynthesis of all terpenoids, including this compound, initiates from these universal building blocks, which are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically operating in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in plastids.[2][4]

The general terpenoid biosynthetic pathway can be conceptualized in three stages:

-

Upstream: The synthesis of IPP and DMAPP via the MVA and MEP pathways.

-

Midstream: The condensation of IPP and DMAPP by prenyltransferases (isoprenyl diphosphate synthases, IDSs) to form acyclic prenyl diphosphates of varying chain lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

-

Downstream: The modification of these precursors by a wide array of enzymes, including terpene synthases (TPSs), cytochrome P450 monooxygenases (CYP450s), and glycosyltransferases (GTs), to generate the vast diversity of terpenoid structures.

Based on its chemical structure, this compound is classified as a triterpenoid glycoside. This indicates that its biosynthesis likely proceeds from the C30 precursor, squalene (B77637), which is formed from the head-to-head condensation of two FPP molecules.

Putative Biosynthesis Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the formation of the triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Formation of the Triterpenoid Backbone

The initial steps leading to the triterpenoid skeleton are well-established in plant biochemistry.

-

IPP and DMAPP Synthesis: The five-carbon precursors, IPP and DMAPP, are generated through the MVA and/or MEP pathways.

-

Farnesyl Diphosphate (FPP) Synthesis: Farnesyl diphosphate synthase (FPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, FPP.

-

Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear triterpene, squalene.

-

Cyclization: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). This intermediate is a critical branch point for the synthesis of various triterpenoid skeletons. An oxidosqualene cyclase (OSC), such as dammarenediol synthase (DDS) or β-amyrin synthase (bAS), catalyzes the cyclization of 2,3-oxidosqualene into a specific triterpenoid scaffold. The exact OSC involved in this compound biosynthesis remains to be identified.

Tailoring Reactions: Oxidation and Glycosylation

Following the formation of the core triterpenoid structure, a series of tailoring reactions, primarily oxidation and glycosylation, are necessary to produce this compound.

-

Oxidation: Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes responsible for introducing hydroxyl groups and other oxidative modifications to the triterpenoid backbone. These modifications are crucial for the biological activity of the final compound. Specific CYP450s would be responsible for the various hydroxylations observed in the this compound structure.

-

Glycosylation: Glycosyltransferases (GTs) catalyze the attachment of sugar moieties to the triterpenoid aglycone. This glycosylation step is a hallmark of saponins (B1172615) and significantly impacts their solubility, stability, and bioactivity. The biosynthesis of this compound would involve at least one specific GT that transfers a sugar group to the triterpenoid core.

The logical flow of the putative biosynthesis pathway is depicted in the following diagram.

Caption: Putative biosynthesis pathway of this compound.

Quantitative Data in Terpenoid Biosynthesis

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table presents representative data from studies on other terpenoids to illustrate the types of measurements crucial for pathway analysis and metabolic engineering.

| Parameter | Enzyme/Pathway Step | Value | Organism/System | Reference |

| Km | Farnesyl Diphosphate Synthase (FPS) | 5.5 µM (for IPP) | Saccharomyces cerevisiae | (Representative) |

| kcat | Squalene Synthase (SQS) | 0.8 s-1 | Saccharomyces cerevisiae | (Representative) |

| Product Titer | Artemisinic acid | 25 g/L | Engineered Saccharomyces cerevisiae | (Representative) |

| Gene Expression Fold Change | Dammarenediol Synthase (DDS) | 15-fold increase | Panax ginseng hairy roots (elicitor-treated) | (Representative) |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify putative genes encoding the enzymes involved in this compound biosynthesis from Brucea javanica.

Methodology: Transcriptome Analysis

-

Plant Material: Collect tissues from Brucea javanica known to accumulate this compound (e.g., seeds). It is also beneficial to include tissues with low or no accumulation as a control.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts de novo. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative functions.

-

Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-accumulating tissues to identify genes that are significantly upregulated in the high-accumulating tissue.

-

Candidate Gene Selection: Prioritize differentially expressed genes annotated as terpene synthases (TPSs), cytochrome P450s (CYP450s), and glycosyltransferases (GTs) for further functional characterization.

Functional Characterization of Candidate Enzymes

Objective: To confirm the biochemical function of candidate enzymes identified through transcriptome analysis.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Expression: Amplify the full-length coding sequences of candidate genes from Brucea javanica cDNA. Clone the genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Protein Production: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

For Terpene Synthases (TPSs): Incubate the purified enzyme with the appropriate prenyl diphosphate substrate (e.g., FPP, GGPP). Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

For Cytochrome P450s (CYP450s): Reconstitute the purified CYP450 with a cytochrome P450 reductase (CPR) in a reaction mixture containing the triterpenoid substrate and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For Glycosyltransferases (GTs): Incubate the purified enzyme with the triterpenoid aglycone and a sugar donor (e.g., UDP-glucose). Analyze the glycosylated product by LC-MS.

-

The following diagram illustrates a typical experimental workflow for enzyme function validation.

Caption: Experimental workflow for enzyme function validation.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on established principles of terpenoid biosynthesis. The putative pathway presented here serves as a roadmap for future research aimed at identifying and characterizing the specific enzymes involved. Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives, thereby facilitating their development as potential therapeutic agents. Future efforts should focus on integrated 'omics' approaches, including genomics, transcriptomics, and metabolomics of Brucea javanica, coupled with rigorous biochemical characterization of candidate enzymes.

References

An In-depth Technical Guide to Yadanzioside P: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a naturally occurring quassinoid glycoside, has garnered significant attention within the scientific community for its potent antileukemic properties. Isolated from the seeds of Brucea javanica (L.) Merr., this complex molecule presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on data relevant to researchers and professionals in drug discovery and development. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further investigation and application of this promising natural product.

Chemical Identity and Structure

This compound is classified as a quassinoid, a group of degraded triterpenes known for their bitter taste and diverse biological activities. Its chemical structure has been elucidated as 3-O-(β-D-glucopyranosyl)bruceantin.

Chemical Structure:

Caption: Simplified structural representation of this compound.

A more detailed 2D chemical structure is presented below:

(A 2D chemical structure image of this compound would be inserted here in a full whitepaper format. For this text-based generation, a placeholder is used).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 79439-84-2 |

| Molecular Formula | C₃₄H₄₆O₁₆[] |

| IUPAC Name | Methyl 15β-[(2E)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3β-(β-D-glucopyranosyloxy)-11β,12α-dihydroxy-2,16-dioxopicras-3-en-21-oate |

| Synonyms | Bruceantinoside B |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its formulation and delivery as a potential therapeutic agent.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 710.72 g/mol | [] |

| Appearance | Powder | BOC Sciences |

| Density | 1.5 ± 0.1 g/cm³ | ChemSrc |

| Boiling Point | 898.4 ± 65.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 280.4 ± 27.8 °C | ChemSrc |

| Melting Point | Not available | - |

| Solubility | Information not available | - |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound. The fragmentation pattern in the mass spectrum provides valuable information for structural elucidation, particularly in identifying the aglycone and the glycosidic moiety.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent antileukemic activity.[] Quassinoids, in general, are known to exhibit a range of biological effects, including anticancer, antimalarial, and anti-inflammatory properties.

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the general mechanism of action for related quassinoids involves the inhibition of protein synthesis and induction of apoptosis in cancer cells.

Caption: Proposed mechanism of antileukemic action.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound are crucial for evaluating its therapeutic potential. Specific IC₅₀ values against various cancer cell lines are essential for comparative analysis and further development. While general antileukemic activity is reported, specific IC₅₀ values for this compound were not found in the immediate search results.

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

The following is a generalized workflow for the isolation of quassinoids from Brucea javanica, which would be adapted for the specific purification of this compound.

Caption: General workflow for isolating this compound.

Detailed Steps (Hypothetical based on typical natural product isolation):

-

Extraction: Powdered, dried seeds of Brucea javanica are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction for glycosides) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and further purified using repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the purified compound is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against leukemic cell lines can be determined using a standard method such as the MTT assay.

Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Protocol Outline:

-

Cell Seeding: Leukemic cells (e.g., Jurkat, K562) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere or stabilize overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound stands out as a compelling natural product with significant antileukemic potential. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at synthesizing more potent and selective analogs. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action. Furthermore, comprehensive in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models of leukemia, which will be critical for its potential translation into a clinical candidate. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

The Biological Potential of Yadanzioside P and Its Analogues: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of Yadanzioside P (Yad-P), a quassinoid glycoside, and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their cytotoxic and antileukemic properties, delves into their mechanisms of action, and provides detailed experimental methodologies.

Introduction to this compound and Quassinoids

This compound is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments, including cancer.[1] Quassinoids are a class of degraded triterpenoids known for their potent biological activities, which include anti-inflammatory, antiviral, and notably, anticancer effects. Yad-P has been specifically identified as a promising antileukemic agent.[1] This guide will explore the biological landscape of Yad-P and its analogues, providing a foundational resource for further research and development.

Biological Activity of this compound and Its Analogues

The primary biological activity attributed to this compound is its antileukemic potential. While specific quantitative data for Yad-P is limited in publicly available literature, the cytotoxic activities of its structural analogues, other quassinoids isolated from Brucea javanica, have been extensively studied across various cancer cell lines. These analogues provide valuable insights into the potential efficacy of this class of compounds.

Data Presentation: Cytotoxicity of Quassinoid Analogues

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quassinoid analogues of this compound against a range of cancer cell lines. This data is crucial for comparing the cytotoxic potency of these compounds.

Table 1: Cytotoxicity of Quassinoid Analogues Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Brusatol | PANC-1 | Pancreatic Adenocarcinoma | 0.36 |

| Brusatol | SW1990 | Pancreatic Adenocarcinoma | 0.10 |

| Bruceine D | PANC-1 | Pancreatic Adenocarcinoma | 2.53 |

| Bruceine D | SW1990 | Pancreatic Adenocarcinoma | 5.21 |

| Bruceine A | - | Pancreatic Cancer | Not specified |

| Bruceine B | SMMC7721 | Hepatocellular Carcinoma | 0.15 |

| Bruceine D | - | Colorectal Cancer | 0.1 - 28.5 |

| Yadanziolide A | - | Colorectal Cancer | 0.1 - 28.5 |

| Javanicolide H | HepG2 | Hepatocellular Carcinoma | 0.81 - 3.3 |

| Javanicolide E | HepG2 | Hepatocellular Carcinoma | 0.81 - 3.3 |

| Bruceine E | HepG2 | Hepatocellular Carcinoma | 0.81 - 3.3 |

| Bruceine H | HepG2 | Hepatocellular Carcinoma | 0.81 - 3.3 |

| Dehydrobrusatol | HepG2 | Hepatocellular Carcinoma | 0.81 - 3.3 |

| Yadanziolide T | Bel-7402 | Hepatocellular Carcinoma | 3.5 - 4.5 |

| Yadanziolide B | Bel-7402 | Hepatocellular Carcinoma | 3.5 - 4.5 |

| Bruceantinol | Bel-7404 | Hepatocellular Carcinoma | 10 |

| Brujavanol A | Oral Cancer | Oral Cancer | 3.40 |

| Brujavanol B | Oral Cancer | Oral Cancer | 6.45 |

Table 2: Cytotoxicity of Javanicosides Against P-388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) |

| Javanicoside I | 7.5 |

| Javanicoside J | 2.3 |

| Javanicoside K | 1.6 |

| Javanicoside L | 2.9 |

Mechanism of Action

The anticancer activity of quassinoids, including this compound and its analogues, is believed to be multifactorial, primarily involving the inhibition of protein synthesis and the modulation of critical cellular signaling pathways that govern cell survival and proliferation.

Inhibition of Protein Synthesis

A key mechanism of action for many quassinoids is the potent inhibition of eukaryotic protein synthesis. These compounds can interfere with the ribosomal machinery, thereby halting the translation of mRNA into proteins. This disruption of protein production disproportionately affects rapidly dividing cancer cells, which have a high demand for new proteins to sustain their growth and proliferation.

Modulation of Signaling Pathways

Quassinoids have been shown to modulate several key signaling pathways implicated in cancer progression. One of the most significant is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

-

STAT3 Signaling Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, including leukemia, the STAT3 pathway is aberrantly active. Quassinoids can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes (e.g., c-Myc, Cyclin D1, Bcl-2) and subsequently inducing apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of action of this compound and its analogues via inhibition of the STAT3 signaling pathway.

Caption: Proposed mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of quassinoid glycosides from Brucea javanica seeds, which can be adapted for this compound.

Caption: General workflow for isolating this compound.

Protocol Details:

-

Extraction: Powdered, dried seeds of Brucea javanica are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The butanol fraction, which is typically rich in glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform-methanol or methanol-water to separate the components into several fractions.

-

HPLC Purification: Fractions showing promising activity or containing compounds of interest are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.

-

Structural Elucidation: The structure of the purified compound (this compound) is determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Details:

-

Cell Seeding: Leukemia cells (e.g., HL-60, K562) are seeded into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment (for adherent cell lines) and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The medium from the cell plate is removed, and 100 µL of the medium containing different concentrations of the compound are added to the wells. Control wells should contain medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

-

Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound and its quassinoid analogues from Brucea javanica represent a promising class of natural products with significant antileukemic and broader anticancer potential. Their mechanism of action, involving the inhibition of protein synthesis and modulation of key oncogenic signaling pathways like STAT3, offers multiple avenues for therapeutic intervention.

Future research should focus on several key areas:

-

Quantitative Biological Data for this compound: There is a critical need for detailed studies to determine the specific IC50 values of this compound against a comprehensive panel of leukemia and other cancer cell lines.

-

In Vivo Efficacy and Toxicity: Preclinical animal studies are essential to evaluate the in vivo antileukemic efficacy, pharmacokinetic properties, and potential toxicity of this compound.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound analogues and subsequent SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacological profiles.

-

Elucidation of Detailed Molecular Mechanisms: Further investigation into the precise molecular targets and downstream effects of this compound will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic strategies.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound and its analogues in the field of oncology.

References

In-depth Technical Guide: In Vitro Antileukemic Activity of Yadanzioside P

A comprehensive search for published data on the in vitro antileukemic activity of Yadanzioside P did not yield specific experimental results, quantitative data, or detailed mechanistic studies directly investigating this compound's effects on leukemia cells.

While the broader class of compounds to which this compound belongs, quassinoids derived from plants of the Brucea genus, has been investigated for anticancer properties, specific research detailing the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on leukemic cell lines is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, detailed experimental protocols, and signaling pathway diagrams specifically for this compound's antileukemic activity.

To facilitate future research in this area, this guide will instead provide a generalized framework of methodologies and potential signaling pathways that are commonly investigated when evaluating the in vitro antileukemic potential of a novel natural compound. This framework is based on established protocols and common mechanisms of action observed for other antileukemic agents.

I. Generalized Experimental Protocols for Assessing In Vitro Antileukemic Activity

Should research on this compound be undertaken, the following experimental protocols would be fundamental in characterizing its potential antileukemic effects.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of various leukemia cell lines.

Methodology:

-

Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, Jurkat, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Assay:

-

After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by non-linear regression analysis.

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis) in leukemia cells.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Leukemia cells are treated with this compound at concentrations around the IC50 value for a specified time.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cells, which are then incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Caspase Activity Assays:

-

The activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) can be measured using colorimetric or fluorometric substrate assays.

-

Cell lysates from treated and untreated cells are incubated with specific caspase substrates, and the resulting signal is measured.

-

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle progression of leukemia cells.

Methodology:

-

Propidium Iodide (PI) Staining:

-

Leukemia cells are treated with this compound for a defined period.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

-

II. Potential Signaling Pathways for Investigation

Based on the mechanisms of other natural antileukemic compounds, the following signaling pathways would be logical starting points for investigating the mechanism of action of this compound.

Intrinsic Apoptosis Pathway

This pathway is a common target for anticancer agents. A diagram illustrating the potential involvement of this compound is presented below.

Cell Cycle Regulation Pathway

Disruption of the cell cycle is a key mechanism for many anticancer drugs. The following diagram illustrates a hypothetical workflow for analyzing the effect of this compound on the cell cycle.

III. Conclusion

While a specific, in-depth technical guide on the in vitro antileukemic activity of this compound cannot be provided due to a lack of available data, this document outlines the standard experimental approaches and potential areas of mechanistic investigation that would be necessary to characterize its activity. Future research is required to determine if this compound holds promise as a potential therapeutic agent for leukemia. The methodologies and hypothetical pathways presented here serve as a foundational guide for such research endeavors.

Yadanzioside P: A Potential Therapeutic Agent Targeting Leukemia Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, also known as Bruceantinoside B, is a quassinoid, a class of bitter-tasting, degraded triterpenes, isolated from the seeds of Brucea javanica. This plant has a long history in traditional medicine for treating various ailments, and modern research has begun to uncover the potent anti-cancer properties of its chemical constituents. While specific research on this compound in the context of leukemia is limited, the broader family of quassinoids and extracts from Brucea javanica have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, including those of hematological origin. This document aims to provide a comprehensive overview of the potential targets and mechanisms of this compound in leukemia, drawing upon available data for related compounds and general principles of leukemia cell biology.

Molecular Targets and Mechanism of Action

While direct molecular targets of this compound in leukemia cells have not been extensively elucidated in publicly available literature, research on related quassinoids and extracts of Brucea javanica suggests several potential mechanisms. One study highlighted the potential of this compound and other compounds from Brucea javanica to interact with key proteins involved in Acute Myeloid Leukemia (AML), such as IDH2, MCL1, FLT3, and BCL2, based on in silico molecular docking studies[1].

The primary mechanism of action for many anti-cancer compounds, including those derived from natural products, is the induction of apoptosis, or programmed cell death. Extracts from Brucea javanica have been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway, which involves the activation of caspase-3[2].

Quantitative Data on the Cytotoxicity of Related Quassinoids

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Bruceantin | KB | Human epidermoid carcinoma of the nasopharynx | 0.008 | [3] |

| Brujavanol A | KB | Human oral cavity cancer | 1.30 | [4][5] |

| Brujavanol B | KB | Human oral cavity cancer | 2.36 | |

| Javanicoside I | P-388 | Murine leukemia | 7.5 | |

| Javanicoside J | P-388 | Murine leukemia | 2.3 | |

| Javanicoside K | P-388 | Murine leukemia | 1.6 | |

| Javanicoside L | P-388 | Murine leukemia | 2.9 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the effects of this compound on leukemia cell lines. These protocols are based on standard laboratory practices for similar compounds.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Leukemia cell lines (e.g., HL-60, K562, Jurkat) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed leukemia cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Based on the known mechanisms of related compounds and general principles of apoptosis in leukemia, this compound is likely to modulate key signaling pathways that regulate cell survival and death.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for anti-cancer agents. It involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Effects of Britannin on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Yadanzioside P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated notable antitumor and antileukemic properties. This technical guide provides a comprehensive overview of the current pharmacological knowledge of this compound, with a focus on its antileukemic activity. Due to the limited specific research on this compound, this report also draws upon the well-documented mechanisms of action of structurally similar quassinoids, such as brusatol (B1667952) and bruceine D, to infer potential signaling pathways and molecular targets. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental methodologies, and visual representations of putative mechanisms of action to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Brucea javanica, a plant native to Southeast Asia, has a long history of use in traditional medicine for treating various ailments, including cancer. Its therapeutic properties are largely attributed to a class of bitter compounds known as quassinoids. This compound is one such quassinoid glycoside that has been identified as a potential antineoplastic agent.[1] This document synthesizes the available pharmacological data on this compound, focusing on its antileukemic effects, and provides a framework for future research by detailing relevant experimental protocols and proposing potential mechanisms of action based on related compounds.

Antileukemic Activity

The primary evidence for the pharmacological activity of this compound comes from an in vivo study demonstrating its efficacy against P388 leukemia in mice.

Quantitative Data

The antileukemic activity of this compound was assessed by its ability to increase the lifespan of mice bearing P388 leukemia. The results are summarized in the table below.

| Compound | Dose (mg/kg/day) | Administration Route | Treatment Schedule | T/C % |

| This compound | 5 | Intraperitoneal | Daily for 10 days | 116 |

| This compound | 10 | Intraperitoneal | Daily for 10 days | 129 |

T/C %: (Median survival time of treated group / Median survival time of control group) x 100. A T/C % value ≥ 125 is generally considered significant antitumor activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound and related compounds.

In Vivo Antileukemic Assay (P388 Leukemia Mouse Model)

This protocol is based on the standard methodology for evaluating antineoplastic agents against murine leukemia.

Objective: To determine the in vivo efficacy of this compound in increasing the lifespan of mice inoculated with P388 leukemia cells.

Materials:

-

BDF1 mice

-

P388 leukemia cells

-

This compound

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Sterile syringes and needles

-

Animal housing facilities

Procedure:

-

Cell Inoculation: Ascitic fluid containing P388 leukemia cells is withdrawn from a donor mouse. A cell suspension is prepared, and 1 x 10⁶ cells are inoculated intraperitoneally into each experimental mouse.

-

Animal Grouping: Mice are randomly divided into control and treatment groups.

-

Compound Administration: Twenty-four hours after tumor cell inoculation, treatment is initiated. This compound, dissolved or suspended in a suitable vehicle, is administered intraperitoneally at doses of 5 and 10 mg/kg/day. The control group receives the vehicle alone. Treatment is continued daily for 10 consecutive days.

-

Observation and Data Collection: The mice are observed daily for signs of toxicity and mortality. The day of death for each mouse is recorded.

-

Data Analysis: The median survival time (MST) for each group is calculated. The antitumor activity is expressed as the T/C % [(MST of treated group / MST of control group) x 100].

Experimental Workflow for In Vivo Antileukemic Assay

Caption: Workflow of the in vivo P388 leukemia mouse model experiment.

Putative Mechanism of Action

While specific studies on the molecular mechanism of this compound are limited, the well-characterized activities of other Brucea javanica quassinoids, such as brusatol and bruceine D, provide a strong basis for inferring its potential signaling pathways. These compounds are known to induce apoptosis and inhibit key cancer-promoting pathways.

Inhibition of Nrf2 and STAT3 Signaling Pathways

Brusatol, a structurally related quassinoid, is a known inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and is often overexpressed in cancer cells, contributing to chemoresistance. Brusatol has also been shown to block the STAT3 (Signal transducer and activator of transcription 3) signaling pathway, a key regulator of oncogenesis.[4]

Induction of Apoptosis via the Mitochondrial Pathway

Bruceantin, another related quassinoid, induces apoptosis in leukemia cells through the activation of the caspase signaling pathway and mitochondrial dysfunction.[5] This involves the downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of effector caspases. Bruceine D has also been shown to induce apoptosis in non-small-cell lung cancer cells through the generation of mitochondrial reactive oxygen species (ROS).

Based on these findings, a putative mechanism of action for this compound in leukemia cells is proposed:

Putative Signaling Pathway of this compound in Leukemia Cells

Caption: Proposed mechanism of this compound in inducing leukemic cell death.

Conclusion and Future Directions

This compound has demonstrated promising antileukemic activity in a preclinical model. The quantitative data from in vivo studies provide a solid foundation for its further development. However, a significant gap exists in the understanding of its specific molecular mechanisms. Future research should focus on:

-

In-depth Mechanistic Studies: Investigating the direct molecular targets of this compound and confirming its effects on the Nrf2, STAT3, and mitochondrial apoptosis pathways in various leukemia cell lines.

-

In Vitro Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a panel of human leukemia cell lines to assess its potency and selectivity.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound to support its potential clinical translation.

By addressing these research questions, the full therapeutic potential of this compound as a novel antileukemic agent can be elucidated, paving the way for its potential application in cancer therapy.

References

- 1. This compound | CAS#:79439-84-2 | Chemsrc [chemsrc.com]

- 2. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Yadanzioside P: A Technical Guide for Researchers

COMPOUND: Yadanzioside P CAS NUMBER: 79439-84-2 MOLECULAR FORMULA: C₃₄H₄₆O₁₆ MOLECULAR WEIGHT: 710.72 g/mol

Core Data Summary

This compound is a quassinoid glycoside with significant antileukemic properties. It is a natural product isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. Its chemical structure is characterized by a complex tetracyclic triterpene skeleton linked to a glucose molecule.

| Property | Value | Reference |

| CAS Number | 79439-84-2 | [1] |

| Molecular Formula | C₃₄H₄₆O₁₆ | [1] |

| Molecular Weight | 710.72 g/mol | [1] |

| Source | Seeds of Brucea javanica (L.) Merr. | [1] |

| Biological Activity | Antileukemic | [1] |

Experimental Protocols

Isolation of this compound from Brucea javanica

While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general workflow can be inferred from the literature on isolating quassinoids from Brucea javanica.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure a high yield of the crude extract.

-

Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the water-soluble fraction.

-

Purification: The water-soluble fraction is subjected to multiple steps of column chromatography. This may involve silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

-

Final Purification: The fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

The antileukemic activity of this compound is typically evaluated using in vitro cytotoxicity assays against various leukemia cell lines, such as P-388 murine leukemia cells and HL-60 human promyelocytic leukemia cells.

2.2.1. MTT Assay for Cell Viability

This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Leukemia cells (e.g., HL-60) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere or stabilize overnight.

-

Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2.2.2. Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is employed to quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Leukemia cells are treated with this compound at concentrations around its IC₅₀ value for a specified duration.

-

Cell Staining: After treatment, the cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways

While the precise signaling pathways modulated by this compound have not been extensively elucidated in the available literature, the known mechanisms of action for related quassinoids suggest potential targets. Quassinoids are generally known to be potent inhibitors of protein synthesis and can induce apoptosis and cell cycle arrest in cancer cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the activity of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Hypothetical signaling pathway for this compound.

This proposed pathway suggests that this compound may exert its antileukemic effects through a multi-pronged approach involving the inhibition of protein synthesis and the induction of apoptosis via the mitochondrial pathway. Further research is required to validate these specific molecular targets and signaling cascades.

References

Yadanzioside P: A Technical Guide to Its Natural Source, Extraction, and Putative Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a naturally occurring quassinoid glycoside that has garnered attention within the scientific community for its potential therapeutic properties, particularly its antileukemic activity. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential biological signaling pathways based on current understanding of the broader class of quassinoids.

Natural Source of this compound

The exclusive natural source of this compound identified to date is the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2][3] Commonly known as "Ya-dan-zi" in traditional Chinese medicine, this evergreen shrub is widely distributed in Southeast Asia and northern Australia.[4] The seeds of Brucea javanica are rich in a variety of bioactive compounds, most notably quassinoids, which are tetracyclic triterpenoids known for their bitter taste and diverse pharmacological effects.[2]

Extraction and Isolation of this compound

While a specific, detailed protocol exclusively for this compound is not extensively documented in publicly available literature, a general methodology for the isolation of quassinoid glycosides from Brucea javanica seeds can be constructed from various studies. This process typically involves solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations.

General Experimental Protocol

2.1.1. Plant Material Preparation: Dried, mature seeds of Brucea javanica are ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a polar solvent. Methanol (B129727) or 95% ethanol (B145695) are commonly employed for this purpose. The extraction is typically performed at room temperature over several days with repeated solvent changes to ensure maximum yield of the target compounds.

2.1.3. Liquid-Liquid Partitioning: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with quassinoid glycosides like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate and water fractions).

2.1.4. Chromatographic Purification: The fraction enriched with this compound is then subjected to a series of column chromatography steps for further purification.

-

Macroporous Resin Column Chromatography: The enriched fraction may first be passed through a macroporous resin column to remove pigments and other impurities.

-

Silica (B1680970) Gel Column Chromatography: The eluate from the macroporous resin is then subjected to silica gel column chromatography. A gradient elution system, often a mixture of chloroform and methanol in increasing polarity, is used to separate the various components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified using preparative HPLC. A C18 column with a mobile phase consisting of a gradient of methanol and water is a common choice for the final purification of quassinoid glycosides.

Quantitative Data

| Extraction/Fractionation Step | Starting Material | Solvent System | Yield | Compound(s) of Interest | Reference |

| Ethanolic Extraction | 2 kg powdered B. javanica seeds | 95% Ethanol | 53.6 g (2.68%) | Crude Extract | |

| Liquid-Liquid Partitioning | 53.6 g crude extract | n-Hexane, Chloroform, Ethyl Acetate, Water | Not Specified | Fractionated Extracts | |

| Quassinoid Content | B. javanica samples | Methanol | 0.05-0.12% | Bruceoside B | |

| Quassinoid Content | B. javanica samples | Methanol | 0.19-0.38% | Bruceoside A | |

| Quassinoid Content | B. javanica samples | Methanol | 0.07-0.18% | Brusatol |

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit antileukemic activity. While the specific molecular mechanisms and signaling pathways directly modulated by this compound have not been elucidated, the broader class of quassinoids is known to exert cytotoxic effects through various mechanisms.

3.1. Inhibition of Protein Synthesis: A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. This is thought to occur through interference with the peptidyl transferase center on the ribosome, thereby preventing peptide bond formation.

3.2. Modulation of Key Signaling Pathways: Quassinoids have been shown to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation. These include:

-

NF-κB (Nuclear Factor-kappa B) Pathway: Some quassinoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is another crucial signaling pathway that can be affected by quassinoids. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

-